molecular formula C17H19NO4S B7450438 4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid

4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid

Cat. No.: B7450438
M. Wt: 333.4 g/mol
InChI Key: WBIFJECUFVROLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid, also known as IMPB or N-(4-Isopropyl-4-methylphenylsulfonamido)-4-carboxybenzamide, is a chemical compound that belongs to the sulfonamide family. It is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and ethyl acetate. IMPB is widely used in scientific research for its diverse applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid is not fully understood. However, it has been reported that this compound inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions in the body. This can result in a decrease in blood pH, leading to acidosis. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, leading to a decrease in tumor size.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid in lab experiments include its high purity, low toxicity, and diverse applications. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on 4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate its potential as a fluorescent probe for the detection of other metal ions. Additionally, future research could focus on the synthesis of novel compounds based on the structure of this compound for various applications.

Synthesis Methods

The synthesis of 4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid involves the reaction between N-(4-isopropyl-4-methylphenylsulfonyl)aniline and 4-carboxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain a high-purity product.

Scientific Research Applications

4-(N-Isopropyl-4-methylphenylsulfonamido)benzoic Acid has been extensively used in scientific research for its diverse applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, this compound has been used as a starting material in the synthesis of various bioactive compounds such as antitumor and antibacterial agents.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonyl-propan-2-ylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12(2)18(15-8-6-14(7-9-15)17(19)20)23(21,22)16-10-4-13(3)5-11-16/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIFJECUFVROLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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